3-Benzyl-1,4,5-triphenylimidazolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,4,5-triphenylimidazolium perchlorate: is a chemical compound with the molecular formula C28H23ClN2O4 and a molecular weight of 486.94622 g/mol . This compound is known for its unique structure, which includes a benzyl group and three phenyl groups attached to an imidazolium core. It is often used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate typically involves the reaction of benzyl chloride with 1,4,5-triphenylimidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting imidazolium salt is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the imidazolium salt into other derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various imidazole derivatives .
Scientific Research Applications
Chemistry: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds. It serves as a precursor for various chemical transformations and is valuable in studying reaction mechanisms .
Biology: In biological research, this compound is used to investigate the interactions between imidazolium salts and biological molecules. It helps in understanding the binding affinities and biological activities of imidazole derivatives .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as ionic liquids and catalysts. Its unique properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can engage in hydrogen bonding and π-π interactions with other molecules, influencing their reactivity and stability. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinities and reaction pathways.
Comparison with Similar Compounds
- 1-Benzyl-3,4,5-triphenylimidazolium chloride
- 3-Benzyl-1,4,5-triphenylimidazolium bromide
- 3-Benzyl-1,4,5-triphenylimidazolium iodide
Comparison: Compared to its chloride, bromide, and iodide counterparts, 3-Benzyl-1,4,5-triphenylimidazolium perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s solubility, stability, and reactivity. The perchlorate salt is often preferred in specific applications where these properties are advantageous .
Properties
CAS No. |
25893-90-7 |
---|---|
Molecular Formula |
C28H23ClN2O4 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
1-benzyl-3,4,5-triphenylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C28H23N2.ClHO4/c1-5-13-23(14-6-1)21-29-22-30(26-19-11-4-12-20-26)28(25-17-9-3-10-18-25)27(29)24-15-7-2-8-16-24;2-1(3,4)5/h1-20,22H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MOOOLSWZAXBDEW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.